molecular formula C9H14O B14074459 (S)-3-(Prop-1-en-2-yl)cyclohexanone

(S)-3-(Prop-1-en-2-yl)cyclohexanone

Cat. No.: B14074459
M. Wt: 138.21 g/mol
InChI Key: TYQGXKQUZWWNDA-QMMMGPOBSA-N
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Description

(S)-3-(Prop-1-en-2-yl)cyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Prop-1-en-2-yl)cyclohexanone typically involves the reaction of cyclohexanone with prop-1-en-2-yl derivatives under specific conditions. One common method includes the use of a base to deprotonate the cyclohexanone, followed by the addition of the prop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Prop-1-en-2-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(S)-3-(Prop-1-en-2-yl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-3-(Prop-1-en-2-yl)cyclohexanone exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Prop-1-en-2-yl)cyclohexanone: The enantiomer of (S)-3-(Prop-1-en-2-yl)cyclohexanone, which may have different biological activities.

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: A structurally similar compound with different chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3S)-3-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h8H,1,3-6H2,2H3/t8-/m0/s1

InChI Key

TYQGXKQUZWWNDA-QMMMGPOBSA-N

Isomeric SMILES

CC(=C)[C@H]1CCCC(=O)C1

Canonical SMILES

CC(=C)C1CCCC(=O)C1

Origin of Product

United States

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